molecular formula C22H24ClFN2O2 B1675124 11-Fluoro dihydroloratadine CAS No. 125743-80-8

11-Fluoro dihydroloratadine

Cat. No. B1675124
CAS RN: 125743-80-8
M. Wt: 402.9 g/mol
InChI Key: OVPFJWGOZPZTKG-UHFFFAOYSA-N
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Description

11-Fluoro Dihydroloratadine, also known as Loratadine Impurity F (EP/BP), is a chemical compound with the molecular formula C22H24ClFN2O2 . It has a molecular weight of 402.89 . This compound is an intermediate in the synthesis of certain pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 11-Fluoro Dihydroloratadine consists of a piperidine ring attached to a benzo[cyclohepta[1,2-b]pyridin-11-yl group . The molecule is racemic, meaning it contains equal amounts of left and right-handed enantiomers .


Physical And Chemical Properties Analysis

11-Fluoro Dihydroloratadine is a solid compound with a molecular weight of 402.89 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Research

Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability . The presence of fluorine increases nuclease resistance, limits the immune responses, and in some cases favors the in vivo and in vitro biological activity . Therefore, 11-Fluoro dihydroloratadine, with its fluorine atom, could potentially be used in the development of new pharmaceuticals.

Radiopharmaceutical Chemistry

The use of fluorine-18 in radiopharmaceutical chemistry is well-documented . The unique properties of fluorine-18 make it an ideal candidate for use in positron emission tomography (PET) imaging. Given that 11-Fluoro dihydroloratadine contains a fluorine atom, it could potentially be used in the development of new radiopharmaceuticals.

Analytical Chemistry

11-Fluoro dihydroloratadine can be used as a reference standard in analytical chemistry .

Quality Control in Pharmaceutical Manufacturing

11-Fluoro dihydroloratadine can be used in the quality control of Loratadine drug substance . An improved gradient, reversed-phase liquid chromatographic (RP-LC) method was developed and subsequently validated for the determination of Loratadine and its impurities/degradation products in pharmaceutical drug substance .

Development of New Therapeutics

Given the unique properties of fluorinated compounds, 11-Fluoro dihydroloratadine could potentially be used in the development of new therapeutics. The presence of fluorine can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Future Directions

Fluorinated heterocyclic compounds, like 11-Fluoro Dihydroloratadine, are a recurring motif in medicinal chemistry and are constantly appearing in new molecular entities with various biological activities . Therefore, the study and application of such compounds are expected to continue to be a significant area of research in the future .

properties

IUPAC Name

ethyl 4-(13-chloro-2-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O2/c1-2-28-21(27)26-12-9-17(10-13-26)22(24)19-8-7-18(23)14-16(19)6-5-15-4-3-11-25-20(15)22/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPFJWGOZPZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Fluoro dihydroloratadine

CAS RN

125743-80-8
Record name Loratadine specified impurity F [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125743808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-FLUORO DIHYDROLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLO9J5175E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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